molecular formula C11H10N6O2 B11477992 N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide

N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide

Cat. No.: B11477992
M. Wt: 258.24 g/mol
InChI Key: YSWCWPKAZXIQQF-UHFFFAOYSA-N
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Description

N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or other functional groups.

    Reduction: Reduction reactions can remove oxo groups or reduce double bonds within the ring system.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique fused ring system makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

In biological research, N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a closely related structure and similar biological activities.

Uniqueness

N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

IUPAC Name

N-(12-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C11H10N6O2/c1-6-3-9-8(10(19)16(6)15-7(2)18)4-12-11-13-5-14-17(9)11/h3-5H,1-2H3,(H,15,18)

InChI Key

YSWCWPKAZXIQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1NC(=O)C

Origin of Product

United States

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